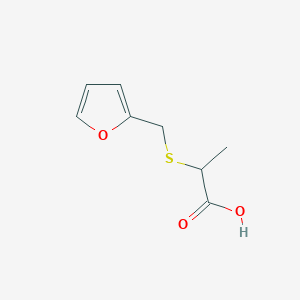

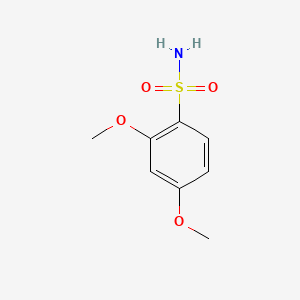

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan and piperidine derivatives is a multi-step process that often begins with a simple furan compound, such as 2-acetylfuran, which is then subjected to various reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to yield the desired products . Another approach involves a one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which demonstrates the potential for biocatalytic processes in the synthesis of complex organic molecules . Additionally, Pd(II)-mediated cascade carboxylative annulation has been used to construct benzo[b]furan-3-carboxylic acids, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the structure of novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids was elucidated using a combination of NMR, MS, UV, and IR spectroscopy . Similarly, the structure of 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine was characterized by FT-IR, 1H NMR, Mass spectral data, and X-ray diffraction analysis .

Chemical Reactions Analysis

The furan and piperidine derivatives undergo various chemical reactions, including Mannich’s reaction, which is used to introduce a piperazine moiety into the molecule . The Maillard-type reactions involving furan-2-carboxaldehyde result in the formation of colored compounds through complex reaction pathways, including ring closure reactions . The reactivity of these compounds can be further modified by introducing different functional groups or by altering the structure of the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and piperidine derivatives are influenced by their molecular structure. The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques, and quantum chemical methods were employed to predict properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity and stability.

科学的研究の応用

Analytical and Spectral Study

One study focused on the synthesis, characterization, and antimicrobial activity of metal complexes involving furan ring-containing organic ligands, highlighting the chelating properties and potential antimicrobial applications of these compounds. The research demonstrated different activity levels of inhibition on the growth of bacteria, suggesting potential utility in developing antimicrobial agents (Patel, 2020).

Chemical Structure Characterization

Another study identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids. This research contributes to understanding the chemical structures and reactions of furan derivatives under specific conditions, potentially relevant in food chemistry and material science (Hofmann, 1998).

Cascade Carboxylative Annulation

Research on novel Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids presents a method for generating these compounds through a one-step process. This work is significant for the development of synthetic methodologies in organic chemistry (Liao et al., 2005).

Anticancer Activity Evaluation

A study on the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity showcases the potential therapeutic applications of furan derivatives. This research highlights the synthesis and potential anticancer properties of these compounds, indicating a possible avenue for developing new cancer treatments (Kumar et al., 2013).

HPLC-DAD Method Development

The development and validation of an HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solution highlight the importance of analytical methods in ensuring the quality and consistency of pharmaceutical compounds. This research provides a new, highly sensitive, and selective method for the determination of specific furan derivatives (Varynskyi et al., 2017).

特性

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDYISHJAUCVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Furan-2-ylmethyl-piperidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)